4-丁氧基-3,5-二氟苯硼酸

描述

Synthesis Analysis

Boronic acids were first synthetized in 1860 and can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .

Molecular Structure Analysis

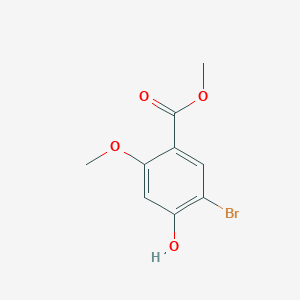

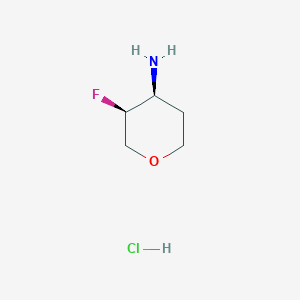

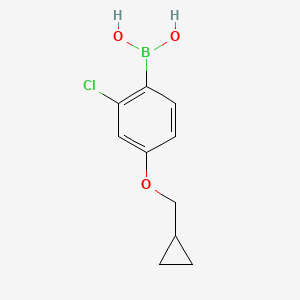

The molecular structure of 4-Butoxy-3,5-difluorophenylboronic acid is represented by the formula C10H13BF2O3 . The InChI key for this compound is BKZFCENWENRUSO-UHFFFAOYSA-N .

Chemical Reactions Analysis

Boronic acids, such as 4-Butoxy-3,5-difluorophenylboronic acid, are highly valuable building blocks in organic synthesis . They are used in Suzuki-Miyaura cross-coupling reactions, which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date .

Physical and Chemical Properties Analysis

The CAS Number of 4-Butoxy-3,5-difluorophenylboronic acid is 2096329-78-9 . It has a molecular weight of 230.02 . The compound should be stored at a refrigerated temperature .

科学研究应用

光敏合成离子通道的光控

4-丁氧基-3,5-二氟苯硼酸已被用于基于合成离子通道的纳米流体器件的开发。这些通道可以被光控,这意味着它们的功能可以由光来控制。这一应用在光诱导受控释放、传感和信息处理中具有重要意义 (Ali 等人,2012).

抗氧化剂的合成

该化合物参与了新型抗氧化剂的合成。例如,它被用于制造具有抗氧化特性的 2,5-二取代的 1,3,4-恶二唑。这些化合物表现出显着的自由基清除能力,这在各种生物医学应用中至关重要 (Shakir 等人,2014).

光谱表征

对 4-丁氧基-3,5-二氟苯硼酸的研究包括其光谱表征。使用 FT-IR、FT-拉曼、UV-Vis 和 NMR 光谱技术进行的研究对其结构和性质提供了详细的见解,这对于了解其反应性和潜在应用至关重要 (Karabacak 等人,2014).

固相合成

它在固相合成的连接剂和树脂的制备中发挥作用。这包括它在肽和非肽合成中使用的骨架酰胺连接剂和树脂的合成中,展示了其在化学和药物研究中的效用 (Jin 等人,2001).

血红蛋白变构调节剂的研究

该化合物一直是血红蛋白变构调节剂的设计和合成的组成部分。这些物质可以降低血红蛋白对氧气的亲和力,并且在治疗与缺氧供应相关的疾病(如缺血和中风)中引起兴趣 (Randad 等人,1991).

未来方向

The Suzuki–Miyaura (SM) cross-coupling reaction, which uses boronic acids like 4-Butoxy-3,5-difluorophenylboronic acid, is a widely applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that the use of boronic acids in such reactions will continue to be a significant area of research in the future .

作用机制

Target of Action

The primary target of 4-Butoxy-3,5-difluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being an organoboron reagent, transfers formally nucleophilic organic groups from boron to palladium . This process is part of the overall reaction mechanism, which also includes oxidative addition and reductive elimination .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction pathway . This reaction pathway is crucial for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the formation of a variety of organic compounds, including fluorinated biaryl derivatives .

Pharmacokinetics

As an organoboron compound, it is known to be relatively stable and readily prepared . Its stability and reactivity make it suitable for use in mild and functional group tolerant reaction conditions .

Result of Action

The result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, including fluorinated biaryl derivatives . These compounds have various applications in fields such as pharmaceuticals and materials science .

Action Environment

The action of 4-Butoxy-3,5-difluorophenylboronic acid is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, in which the compound is used, requires specific conditions, including the presence of a palladium catalyst and a suitable base . Additionally, the reaction is typically performed in an organic solvent . The compound’s stability and reactivity can also be influenced by factors such as temperature and pH .

属性

IUPAC Name |

(4-butoxy-3,5-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-2-3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6,14-15H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZFCENWENRUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OCCCC)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101248820 | |

| Record name | Boronic acid, B-(4-butoxy-3,5-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096329-78-9 | |

| Record name | Boronic acid, B-(4-butoxy-3,5-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(4-butoxy-3,5-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dibromothieno[2,3-d]pyrimidine](/img/structure/B3060157.png)

![Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B3060162.png)

![8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3060164.png)